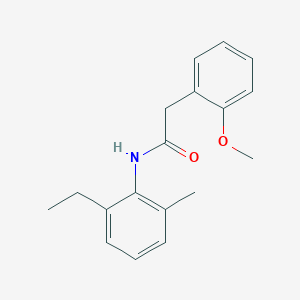

![molecular formula C22H19N5O2S B5535932 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of triazole derivatives often begins with the preparation of acetohydrazide precursors, which undergo various cyclization reactions to form the core triazole structure. A common method involves starting compounds such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which can be further modified through cyclization and aminomethylation to yield novel heterocyclic compounds with triazole cores (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often analyzed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy). These methods provide insights into the compound's conformation, bonding patterns, and functional groups. For instance, studies on related compounds like N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide have used X-ray diffraction to elucidate crystal structures, revealing intermolecular hydrogen bonding patterns and molecular geometry (Wei-hua, Shu-fang, Baorong, & Zhi-gang, 2006).

Chemical Reactions and Properties

Triazole derivatives are known for participating in various chemical reactions, including cyclization, aminomethylation, and condensation with aldehydes or ketones. These reactions are crucial for modifying the core structure and introducing functional groups that significantly impact the compound's chemical properties and biological activities. The cyclization of thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives is a key step in synthesizing triazole compounds with potential pharmacological properties (Maliszewska-Guz et al., 2005).

Scientific Research Applications

Corrosion Inhibition

Compounds containing the 1,2,4-triazole moiety, similar to the chemical , have been identified as effective corrosion inhibitors. For example, research by Gece and Bilgiç (2012) found that compounds with the methylthiophenyl moiety, like 2-[4-(Methylthio) phenyl] acetohydrazide, exhibit significant inhibition of zinc corrosion in acidic media. These compounds' effectiveness is attributed to their electronic and structural characteristics, highlighting the potential of triazole derivatives in protecting metals from corrosion (Gece & Bilgiç, 2012).

Antimicrobial and Antituberculosis Activities

Triazole derivatives have also demonstrated promising antimicrobial and antituberculosis properties. Mir, Siddiqui, and Comrie (1970) synthesized α-[5-(2-Furyl)-1,2,4-triazol-3-ylthio] acethydrazide and related compounds, finding significant activity against Mycobacterium tuberculosis. This suggests the potential of such compounds in developing new antituberculosis agents (Mir, Siddiqui, & Comrie, 1970).

Anticancer Activities

Research into the anticancer applications of triazole derivatives has yielded promising results. A study by Šermukšnytė et al. (2022) on the effects of 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids found that certain synthesized compounds exhibited significant cytotoxicity against these cancer cell lines. This indicates the potential of triazole derivatives in cancer therapy, especially due to their selectivity towards cancer cells and inhibitory effects on cell migration (Šermukšnytė et al., 2022).

Synthesis of Novel Compounds

The structural versatility of triazole derivatives allows for the synthesis of novel compounds with potential applications in various fields. For instance, the work by Bekircan, Ülker, and Menteşe (2015) involved synthesizing new compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide to investigate their lipase and α-glucosidase inhibition. Such research underscores the utility of triazole derivatives in creating new therapeutic agents with specific enzymatic inhibition properties (Bekircan, Ülker, & Menteşe, 2015).

Future Directions

properties

IUPAC Name |

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S/c1-16-12-13-19(29-16)14-23-24-20(28)15-30-22-26-25-21(17-8-4-2-5-9-17)27(22)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,24,28)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFWIFQLSXWBBW-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)